2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide
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Overview
Description
2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide is an organic compound that features both borate and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of 2-methoxypyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives.
Scientific Research Applications
2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide involves its interaction with molecular targets through its borate and amide functional groups. The borate group can form reversible covalent bonds with diols and other nucleophiles, while the amide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-methoxypyridine-5-boronic acid pinacol ester
Uniqueness
2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide is unique due to its combination of borate and amide functional groups, which provide a versatile platform for various chemical transformations and biological interactions. This dual functionality is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H23BN2O4 |
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Molecular Weight |
306.17 g/mol |
IUPAC Name |
2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide |
InChI |
InChI=1S/C15H23BN2O4/c1-10(20-6)13(19)18-11-7-8-17-12(9-11)16-21-14(2,3)15(4,5)22-16/h7-10H,1-6H3,(H,17,18,19) |
InChI Key |
YZGMTZMQIIZVKL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C(C)OC |
Origin of Product |
United States |
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